molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No. B132963
CAS RN: 920-37-6
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Description

2-Chloroacrylonitrile (CAN) is a compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is known to undergo polymerization reactions and can form clusters that are prone to photofragmentation, leading to polymer degradation in the cluster regime . The compound has also been observed to react with aminoarylcarbenes, resulting in dearomatizing cyclization rather than the expected cyclopropanation, which indicates its unique reactivity .

Synthesis Analysis

The synthesis of 2-chloroacrylonitrile and its derivatives has been explored in several studies. For instance, the reaction of 2-chloroacrylonitrile with stable aminoarylcarbenes has been reported, leading to the formation of a bicyclic structure . Additionally, the synthesis of various oxazole derivatives from reactions involving 2-chloroacrylonitrile has been described, showcasing the compound's versatility in forming heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 2-chloroacrylonitrile has been studied using microwave spectroscopy, which has provided detailed information on its rotational constants and distortion effects. The structure of related compounds like vinyl cyanide and vinyl chloride has been used to interpret the observed rotational constants of 2-chloroacrylonitrile . Furthermore, the nuclear quadrupole coupling in 2-chloroacrylonitrile has been resolved, revealing the inertial and principal quadrupole tensors for chlorine and nitrogen within the molecule .

Chemical Reactions Analysis

2-Chloroacrylonitrile participates in a variety of chemical reactions. It has been shown to undergo anionic polymerization in the gas-phase cluster, which is initiated by electron transfer from high-Rydberg Kr atoms . The compound's reactivity has also been demonstrated in the formation of Schiff bases and their subsequent conversion into chloroimidazole derivatives . Additionally, 2-chloroacrylonitrile can react with dienes in cycloaddition reactions, leading to unexpected rearrangements of the adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroacrylonitrile have been inferred from its molecular structure and reactivity. The microwave spectrum has provided insights into its rotational and distortion constants, which are indicative of its molecular geometry . The photoinitiation of anionic condensation reactions in 2-chloroacrylonitrile has been studied, highlighting its photochemical properties and the potential for polymer degradation . Moreover, the compound's interactions with various nucleophiles and its ability to form different types of cyclization products have been explored, further elucidating its chemical behavior .

Scientific Research Applications

Dearomatizing Cyclization

The reaction of aminoarylcarbene with 2-chloroacrylonitrile results in a dearomatizing cyclization rather than cyclopropanation, leading to a unique bicyclic structure. This highlights its potential in creating novel molecular frameworks (Solé, S., Cattoën, X., Gornitzka, H., Bourissou, D., & Bertrand, G., 2004).

Linchpin Reagent in Synthesis

2-Chloroacrylonitrile functions as a linchpin reagent in synthesis. It is used in conjugate addition/elimination reactions with both nitrogen and carbon nucleophiles, facilitating the creation of mixed addition products and enabling conversion to natural product-like motifs (Zahara, A. J., Hinds, E., Nguyen, A. L., & Wilkerson-Hill, S. M., 2020).

Reactivity and Selectivity Analysis

Studies using quantum mechanical methods have explored the reactivities and selectivities of halo- and methoxy-substituted carbenes with alkenes, including α-chloroacrylonitrile. These insights are valuable for understanding chemical interactions and designing new reactions (Sader, C., & Houk, K., 2014).

Synthesis of Antimicrobial Compounds

2-Chloroacrylonitrile is involved in the synthesis of antimicrobial compounds. Its derivatives have been synthesized and evaluated for antibacterial and antifungal activity, demonstrating its potential in pharmaceutical applications (Kumar, M. K., Basavaraja, K., Mathada, M. H., & Mylarappa, M., 2022).

Photocycloaddition Reactions

2-Chloroacrylonitrile undergoes regiospecific photocycloaddition, showcasing its role in photochemical reactions, which could be significant in developing photo-responsive materials (Margaretha, P., Schmidt, K., Kopf, J., & Sinnwell, V., 2007).

Development of Novel Organic Molecules

It is used in the one-pot synthesis of substituted organic compounds like thiophenes and selenophenes, demonstrating versatility in organic synthesis (Thomae, D., Dominguez, J. R., Kirsch, G., & Seck, P. C., 2008).

Enhancive Synthesis in Organic Chemistry

2-Chloroacrylonitrile is utilized in enhancive synthesis, as seen in the production of specific organic compounds. It aids in understanding reaction conditions for optimizing synthetic pathways (Chen, J., Zheng, G., Zhang, C., Fang, L., & Li, Y., 2010).

Tandem Michael Addition Reactions

It participates in tandem Michael addition reactions, enabling the creation of functional carbanions and novel substituted nitroarenes (Lebars, I., Goumont, R., Blazejewski, J., & Wakselman, C., 2000).

Safety And Hazards

2-Chloroacrylonitrile is highly flammable and toxic. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer, genetic defects, and damaging fertility or the unborn child . It is also toxic in contact with skin or if inhaled .

properties

IUPAC Name

2-chloroprop-2-enenitrile
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InChI

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
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InChI Key

OYUNTGBISCIYPW-UHFFFAOYSA-N
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Canonical SMILES

C=C(C#N)Cl
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Molecular Formula

C3H2ClN
Record name 2-CHLOROACRYLONITRILE
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Related CAS

25641-34-3
Record name 2-Propenenitrile, 2-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID6052613
Record name 2-Chloroacrylonitrile
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Molecular Weight

87.51 g/mol
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Physical Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO]
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Boiling Point

190 to 192 °F at 760 mmHg (NTP, 1992)
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Flash Point

44 °F (NTP, 1992), 44 °F
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Product Name

2-Chloroacrylonitrile

CAS RN

920-37-6
Record name 2-CHLOROACRYLONITRILE
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Melting Point

-85 °F (NTP, 1992)
Record name 2-CHLOROACRYLONITRILE
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Synthesis routes and methods

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylonitrile
Reactant of Route 2
2-Chloroacrylonitrile
Reactant of Route 3
2-Chloroacrylonitrile
Reactant of Route 4
2-Chloroacrylonitrile
Reactant of Route 5
2-Chloroacrylonitrile
Reactant of Route 6
2-Chloroacrylonitrile

Citations

For This Compound
1,010
Citations
IA Benages, SM Albonico - The Journal of Organic Chemistry, 1978 - ACS Publications
… A solution of 2,4-diphenyl-A2-oxazolin-5-one (237 mg, 1 mmol), prepared as described in the literature,4 in 0.6 mL of xylene and 0.9 mL (880 mg, 10 mmol) of 2-chloroacrylonitrile was …
Number of citations: 48 pubs.acs.org
T Misaki, NR Choi, A Morita, T Sugimura - Tetrahedron letters, 2015 - Elsevier
… However, 2-chloroacrylonitrile, which was first introduced by Deng and co-workers as an … addition of carbon nucleophiles to 2-chloroacrylonitrile. Thus, 2-chloroacrylonitrile (3) was used …
Number of citations: 13 www.sciencedirect.com
MA Sultan, U Karama - Journal of Chemistry, 2016 - hindawi.com
Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene (3) with 2-chloroacrylonitrile (4) and 1-cyanovinyl acetate (5) gives exclusively the ortho isomer while its reaction with phenyl vinyl …
Number of citations: 12 www.hindawi.com
F Berthiol, H Doucet, M Santelli - Synthetic communications, 2006 - Taylor & Francis
… First, we studied the reactivity of 2‐chloroacrylonitrile with … respectively for the coupling of 2‐chloroacrylonitrile using 4‐… ‐methoxybenzeneboronic acid with 2‐chloroacrylonitrile ( Table 1 …
Number of citations: 8 www.tandfonline.com
Z Kisiel, L Pszczółkowski - Journal of Molecular Spectroscopy, 1997 - Elsevier
The double nuclear quadrupole splitting structure in 2-chloroacrylonitrile was resolved in spectra recorded with a supersonic beam, cavity Fourier transform microwave spectrometer. …
Number of citations: 12 www.sciencedirect.com
M Ichihashi, J Hirokawa, T Tsukuda… - The Journal of …, 1995 - ACS Publications
We describe the spectroscopic characterization of the anions producedby low-energy electron attachment to neutral clusters of 2-chloroacrylonitrile (CAN). The photoelectronspectrum …
Number of citations: 14 pubs.acs.org
T Tsukuda, T Kondow, CEH Dessent, CG Bailey… - Chemical physics …, 1997 - Elsevier
Photoelectron spectra are presented for the [(CAN) 3 -3HCl] − product formed by electron attachment onto clusters of 2-chloroacrylonitrile (CAN; CH 2 CClCN), and for the molecular …
Number of citations: 11 www.sciencedirect.com
T Tsukuda, T Kondow - The Journal of Physical Chemistry, 1992 - ACS Publications
Intracluster reactions in the gas-phase cluster of 2-chloroacrylonitrile (CAN) following the collisional electron transfer from a high-Rydberg Kr atom (Kr**) were investigated by mass …
Number of citations: 26 pubs.acs.org
D Ni, Y Wei, D Ma - Angewandte Chemie, 2018 - Wiley Online Library
A modified Takemoto catalyst enabled the asymmetric Michael addition of carbazolones to 2‐chloroacrylonitrile to afford 3,3‐disubstituted carbazolones with excellent enantioselectivity. …
Number of citations: 47 onlinelibrary.wiley.com
TK Avirah, TB Malloy Jr, RL Cook - Journal of Molecular Structure, 1975 - Elsevier
… The simplest composite of these molecules is 2-chloroacrylonitrile (l-chloro-l-cyanoethylene)… two most abundant isotopic species of 2-chloroacrylonitrile. Information has been obtained …
Number of citations: 6 www.sciencedirect.com

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